REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][CH:7]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]2)=[CH:4][C:3]=1[F:22].FC(F)(F)C(O)=O>ClCCl>[F:22][C:3]1[CH:4]=[C:5]([CH2:6][CH:7]2[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)[CH:20]=[CH:21][C:2]=1[NH2:1]
|
Name
|
Tert-butyl 4-(4-amino-3-fluorobenzyl)piperidine-1-carboxylate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(CC2CCN(CC2)C(=O)OC(C)(C)C)C=C1)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified by SCX chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=CC(=C1)CC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 118.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |